
Irilone
Übersicht
Beschreibung
Irilone is an isoflavone, a type of flavonoid . It can be found in Trifolium pratense (red clover), Iris unguicularis, and Iris germanica .
Synthesis Analysis
Theoretical studies and docking analysis on the small novel molecule irilone as a progesterone receptor (PR) effect supporter in endometrial and ovarian cancer cell lines have been conducted . The quantum mechanical computations are done using B3LYP/6-31+G(d,p) level of theory on the molecule under study at room temperature .
Molecular Structure Analysis
Irilone has a molecular formula of C16H10O6 . It is a stable small molecule with high electrophilicity property . The density of states (DOS) graph indicated that the virtual orbitals of the said compound have more density than that of the occupied orbitals .
Physical And Chemical Properties Analysis
Irilone has a molar mass of 298.24 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 558.7±50.0 °C at 760 mmHg, and a flash point of 215.9±23.6 °C .
Wissenschaftliche Forschungsanwendungen
Ethnopharmacological Applications
Iris germanica, the plant from which Irilone is derived, has a long history of use in traditional medicine, particularly in medieval Persia and many places worldwide . It has been used for the management of a wide variety of diseases .
Neuroprotective Effects
Pharmacological studies suggest that Iris germanica, and potentially by extension Irilone, may have neuroprotective effects . This could make it useful in the treatment of neurological disorders, although more research is needed in this area.
Hypoglycaemic and Hypolipidaemic Effects
Iris germanica has been found to have hypoglycaemic and hypolipidaemic effects . This suggests that Irilone could potentially be used in the treatment of conditions such as diabetes and high cholesterol, although further research is needed to confirm this.
Antimicrobial and Antifungal Effects
Iris germanica has demonstrated antimicrobial and antifungal effects . This suggests that Irilone could potentially be used in the development of new antimicrobial and antifungal agents.
Antioxidant Effects
Iris germanica has been found to have antioxidant effects . This suggests that Irilone could potentially be used in the treatment of conditions related to oxidative stress, such as certain types of cancer and cardiovascular disease.
Potentiator of Progesterone Receptor Signaling
Irilone has been found to potentiate progesterone signaling . This could make it useful in the treatment of gynecological diseases where progesterone signaling is dysregulated, such as endometriosis, uterine fibroids, and endometrial cancer .
Wirkmechanismus
Target of Action
Irilone, a compound identified from red clover, primarily targets the Progesterone Receptor (PR) and Estrogen Receptor (ER) . The PR and ER play essential roles in reproductive function and their dysregulation can lead to gynecological diseases .
Mode of Action
Irilone potentiates progesterone signaling via a progesterone response element luciferase (PRE/Luc) assay . Potentiation is when a compound has no activity by itself but when combined with another molecule, i.e., progesterone, that compound enhances PR activity . Irilone was found to potentiate 5 nM P4 using a PRE-luciferase assay in both T47D and Ishikawa PR expressing cells . It was also found to increase the expression of an ERE-luciferase reporter gene, indicating ER activity .
Biochemical Pathways
Irilone’s action on PR and ER leads to changes in downstream signaling pathways. It was found to increase PR protein levels, but when ER was blocked, this was mitigated . Future studies will determine if irilone is altering sumoylation of PR, and if irilone can potentiate PR signaling in vivo .
Pharmacokinetics
It is known that irilone is a component of red clover-based dietary supplements, which are consumed orally
Result of Action
Irilone significantly induces the activity of alkaline phosphatase (AlP) as well as AlP, progesterone receptor, and androgen receptor mRNA levels in Ishikawa cells . Furthermore, irilone significantly induces MCF-7 cell proliferation . These results suggest that the effects of red clover extract repeatedly observed in cultured cells and the inverse correlation between risk of various cancers and flavonoid intake may be due, in part, to altered progesterone signaling .
Action Environment
The action of Irilone can be influenced by environmental factors such as the presence of other compounds. For example, in the presence of progesterone, Irilone exhibits a dose-dependent increase in PRE/Luc activity . Additionally, the consumption of red clover-based dietary supplements, which contain Irilone, has become increasingly popular, indicating that dietary intake can influence the action of Irilone .
Zukünftige Richtungen
Future studies will determine if Irilone is altering sumoylation of PR, and if Irilone can potentiate PR signaling in vivo . Determining how Irilone is potentiating progesterone will help us understand PR biology and could be an effective treatment for gynecological diseases by enhancing endogenous progesterone action .
Eigenschaften
IUPAC Name |
9-hydroxy-7-(4-hydroxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGRQNBDTZWXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415191 | |
| Record name | Irilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Irilone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Irilone | |
CAS RN |
41653-81-0 | |
| Record name | Irilone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Irilone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3FTT7LYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Irilone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 °C | |
| Record name | Irilone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



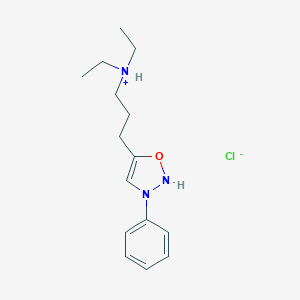
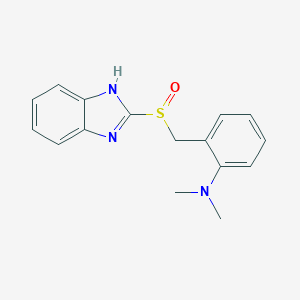

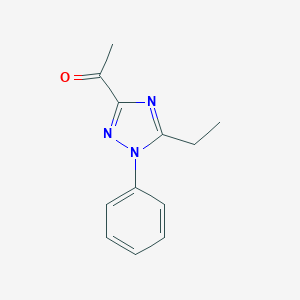
![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)


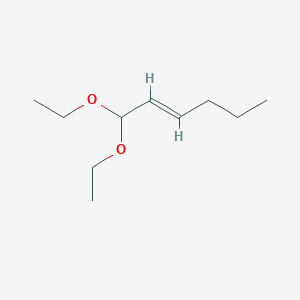


![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
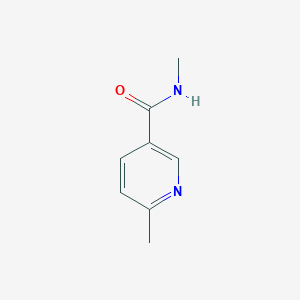
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
